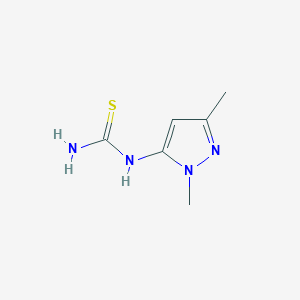

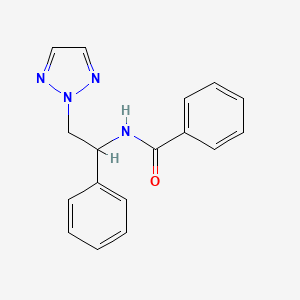

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic moieties that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The popular click chemistry approach is often used for the synthesis of 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is characterized by the presence of a 1,2,3-triazole ring, which contains two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse. These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” include a molecular formula of C17H15F3N4O3S, an average mass of 412.386 Da, and a monoisotopic mass of 412.081696 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 537.5±60.0 °C at 760 mmHg, and a flash point of 278.9±32.9 °C .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles have garnered attention in drug development due to their remarkable properties. These include high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies for their preparation, including:

Fluorescent Imaging

1,2,3-Triazoles serve as fluorophores in imaging applications. Their unique properties make them suitable for visualizing biological processes and cellular structures.

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of the 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .

Mode of Action

It is known that 1,2,3-triazoles can mimic an e or a z amide bond , which could influence their interaction with target proteins. Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Compounds containing the 1,2,3-triazole core have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,3-triazoles have been found to have broad applications in drug discovery .

Action Environment

The efficiency of the synthesis of 1,2,3-triazoles has been found to strongly depend on spatial and electronic factors of the substituents on the alkyne .

Orientations Futures

Compounds with a 1,2,3-triazole scaffold, such as “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide”, may be further developed as potent anticancer agents in the future . The focus of anticancer drug development is still to inhibit tumor metastasis and growth . Therefore, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(15-9-5-2-6-10-15)20-16(13-21-18-11-12-19-21)14-7-3-1-4-8-14/h1-12,16H,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZRVHHNYIYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)

![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)